

# Technical Guide & Safety Profile: 2-(4-Fluorophenoxy)acetamidine

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 2-(4-Fluoro-phenoxy)-acetamidine

CAS No.: 284029-62-5

Cat. No.: B1621440

[Get Quote](#)

CAS Number: 284029-62-5 Formula: C<sub>8</sub>H<sub>9</sub>FN<sub>2</sub>O Molecular Weight: 168.17 g/mol Synonyms: 2-(4-fluorophenoxy)ethanimidamide; **2-(4-Fluoro-phenoxy)-acetamidine**.<sup>[1]</sup>

## Part 1: Chemical Identity & Characterization[2] Structural Context in Drug Discovery

2-(4-Fluorophenoxy)acetamidine is a functionalized amidine building block. In medicinal chemistry, the amidine group (

) often serves as a bioisostere for guanidines or as a cationic pharmacophore capable of forming critical salt bridges with aspartate or glutamate residues in protein active sites (e.g., serine proteases like thrombin or Factor Xa). The 4-fluorophenoxy moiety enhances metabolic stability (blocking para-oxidation) and lipophilicity compared to non-fluorinated analogues.

## Physicochemical Properties

- Physical State: Typically an off-white to pale yellow solid.
- Basicity: Amidines are strong organic bases ( ). Consequently, this compound is frequently supplied and handled as a hydrochloride salt to prevent hydrolysis and reaction with atmospheric CO<sub>2</sub>.

- Solubility: Soluble in polar organic solvents (DMSO, Methanol). Free bases are sparingly soluble in water; salts are water-soluble.

Property	Value (Predicted/Experimental)
Melting Point	105–110 °C (Free base) / >200 °C (HCl salt)
Boiling Point	~285 °C (Predicted at 760 mmHg)
LogP	1.1 (Lipophilic, membrane permeable)
H-Bond Donors	2
H-Bond Acceptors	2

## Part 2: Hazard Identification & Toxicology (The Core SDS)

### GHS Classification (Derived)

As a research chemical with limited specific toxicological data, the hazard profile is derived from Structure-Activity Relationships (SAR) of analogous amidines and fluorinated aromatics.

Signal Word:WARNING

Hazard Class	Category	Hazard Statement	Code
Acute Toxicity (Oral)	4	Harmful if swallowed. [2][3]	H302
Skin Corrosion/Irritation	2	Causes skin irritation. [3][4][5][6][7][8]	H315
Eye Damage/Irritation	2A	Causes serious eye irritation.[3][4][5][7][8]	H319
STOT - Single Exposure	3	May cause respiratory irritation.[3][5][7][9]	H335

### Mechanistic Toxicology

- **Amidine Moiety:** The high basicity of the acetamidine group causes local tissue irritation (H315, H319). Inhalation of dusts can neutralize the protective mucous lining of the respiratory tract, leading to inflammation (H335).
- **Fluorinated Phenoxy Group:** While generally stable, metabolic cleavage (though slow) could theoretically release fluoride ions or phenolic metabolites, necessitating the H302 classification as a precaution against systemic toxicity.

## Part 3: Safe Handling & Exposure Controls[11]

### Engineering Controls

The primary risk with acetamidines is their hygroscopic nature and potential to form carbonates upon exposure to air.

- **Atmosphere:** Handle under dry nitrogen or argon.
- **Ventilation:** Use a certified chemical fume hood maintaining a face velocity of >100 fpm.

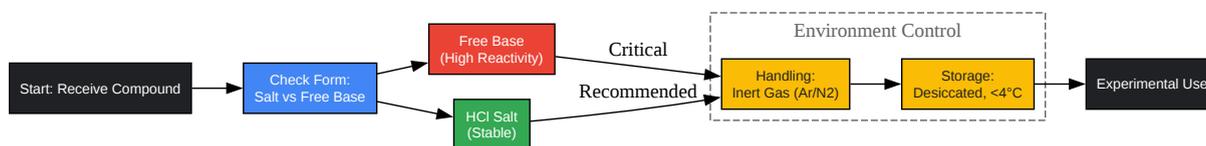
### Protocol: Safe Transfer & Weighing

This protocol ensures containment of the potent basic solid.

- **Preparation:** Equilibrate the container to room temperature before opening to prevent condensation (amidine salts are hygroscopic).
- **PPE:** Nitrile gloves (double-gloved recommended), lab coat, safety glasses with side shields.
- **Transfer:** Weigh inside the fume hood. If using the free base, avoid metal spatulas that may corrode; use glass or high-density polyethylene (HDPE).
- **Decontamination:** Wipe the balance area with a dilute acetic acid solution (5%) to neutralize any basic residues, followed by water.

### Workflow Visualization

The following diagram outlines the logical decision process for handling and storage.



[Click to download full resolution via product page](#)

Figure 1: Decision logic for the intake and storage of 2-(4-Fluorophenoxy)acetamidine based on chemical form.

## Part 4: Stability & Reactivity

### Chemical Incompatibilities[12]

- Strong Oxidizing Agents: Reaction may produce toxic nitrogen oxides (NO<sub>x</sub>) and hydrogen fluoride (HF).
- Acids: Exothermic reaction. The compound will protonate immediately.
- Acid Chlorides/Anhydrides: Will react rapidly at the amidine nitrogen to form acyl-amidines.
- Moisture/CO<sub>2</sub>: The free base absorbs CO<sub>2</sub> from the air to form carbonates. It hydrolyzes in water over time to form the corresponding amide [2-(4-fluorophenoxy)acetamide] and ammonia.

### Decomposition Products

Thermal decomposition (e.g., in a fire) releases:

- Carbon oxides ( )
- Nitrogen oxides ( )

- Hydrogen fluoride (  
) — CRITICAL SAFETY HAZARD

## Part 5: Emergency Response Protocols

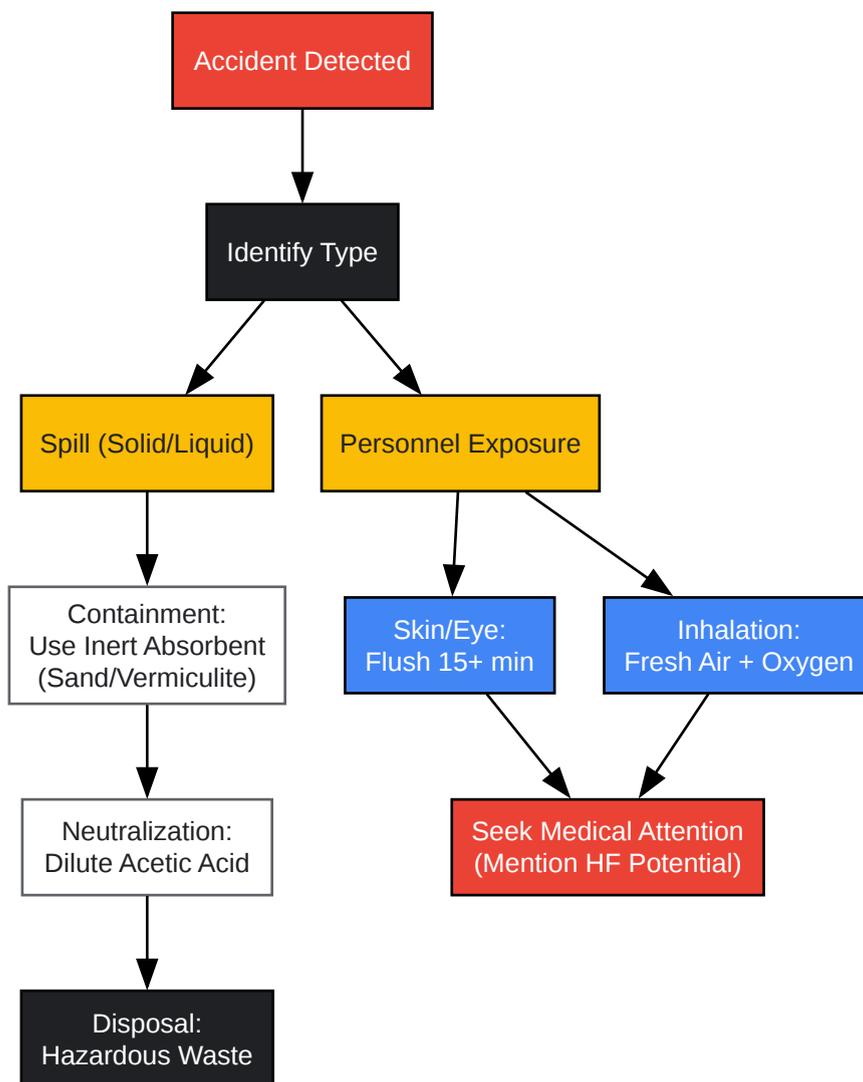
### First Aid Measures

- Eye Contact: Immediately flush with water for 15 minutes.<sup>[10][3][5][6][7][8][11]</sup> The basic nature requires prolonged irrigation to prevent corneal damage.
- Skin Contact: Wash with soap and water.<sup>[10][3][4][5][8][9][11]</sup> Do not use solvents (ethanol/DMSO) as they may increase transdermal absorption of the fluorinated motif.
- Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia combined with basic burns to the esophagus is high. Rinse mouth with water.<sup>[3][6][7][8]</sup>

### Fire-Fighting Measures

- Extinguishing Media: Dry chemical, CO<sub>2</sub>, or alcohol-resistant foam.<sup>[8][11]</sup> Do not use a water jet, which may spread the chemical.
- Specific Hazard: Evolution of HF gas. Firefighters must wear full SCBA (Self-Contained Breathing Apparatus) with acid-gas rated cartridges or positive pressure supply.

### Emergency Decision Tree



[Click to download full resolution via product page](#)

Figure 2: Emergency response workflow prioritizing containment and immediate medical intervention.[6]

## References

- PubChem. (n.d.).[1] 2-(4-Fluorophenoxy)acetamidine (CID 2774684).[1] National Library of Medicine. Retrieved from [\[Link\]](#)
- ECHA. (n.d.). Guidance on the Application of the CLP Criteria. European Chemicals Agency. Retrieved from [\[Link\]](#)

- Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2-(4-Fluoro-phenoxy)-acetamidine | C<sub>8</sub>H<sub>9</sub>FN<sub>2</sub>O | CID 2774684 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [cdn.caymanchem.com](https://cdn.caymanchem.com) [[cdn.caymanchem.com](https://cdn.caymanchem.com)]
- 3. [aksci.com](https://aksci.com) [[aksci.com](https://aksci.com)]
- 4. [fishersci.com](https://fishersci.com) [[fishersci.com](https://fishersci.com)]
- 5. [fishersci.com](https://fishersci.com) [[fishersci.com](https://fishersci.com)]
- 6. [fishersci.com](https://fishersci.com) [[fishersci.com](https://fishersci.com)]
- 7. [assets.thermofisher.cn](https://assets.thermofisher.cn) [[assets.thermofisher.cn](https://assets.thermofisher.cn)]
- 8. [angenechemical.com](https://angenechemical.com) [[angenechemical.com](https://angenechemical.com)]
- 9. [sds.fluorochem.co.uk](https://sds.fluorochem.co.uk) [[sds.fluorochem.co.uk](https://sds.fluorochem.co.uk)]
- 10. [cdms.telusagcg.com](https://cdms.telusagcg.com) [[cdms.telusagcg.com](https://cdms.telusagcg.com)]
- 11. [nmu-mi.newlook.safecollegesds.com](https://nmu-mi.newlook.safecollegesds.com) [[nmu-mi.newlook.safecollegesds.com](https://nmu-mi.newlook.safecollegesds.com)]
- To cite this document: BenchChem. [Technical Guide & Safety Profile: 2-(4-Fluorophenoxy)acetamidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1621440#safety-data-sheet-sds-for-2-4-fluoro-phenoxy-acetamidine>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)